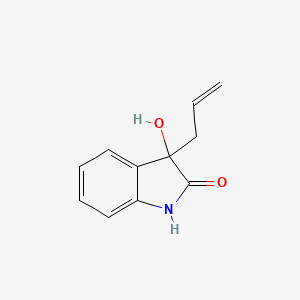

3-Allyl-3-hydroxy-1,3-dihydro-indol-2-one

描述

Structure

3D Structure

属性

CAS 编号 |

220598-39-0 |

|---|---|

分子式 |

C11H11NO2 |

分子量 |

189.21 g/mol |

IUPAC 名称 |

3-hydroxy-3-prop-2-enyl-1H-indol-2-one |

InChI |

InChI=1S/C11H11NO2/c1-2-7-11(14)8-5-3-4-6-9(8)12-10(11)13/h2-6,14H,1,7H2,(H,12,13) |

InChI 键 |

DFYBEJXLQXRVCP-UHFFFAOYSA-N |

规范 SMILES |

C=CCC1(C2=CC=CC=C2NC1=O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Allyl 3 Hydroxy 1,3 Dihydro Indol 2 One and Its Analogs

Catalytic Approaches to 3-Allyl-3-hydroxy-1,3-dihydro-indol-2-one Synthesis

Catalytic methods offer a powerful and atom-economical approach to the synthesis of 3-allyl-3-hydroxyoxindoles. These strategies primarily involve the use of transition metals or small organic molecules to facilitate the allylation of isatins or their derivatives, often with high levels of enantioselectivity.

Transition Metal-Catalyzed Allylation Reactions

A variety of transition metals have been successfully employed to catalyze the allylation of isatins, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively utilized for the allylation of isatins. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a prominent method for this transformation. researchgate.netrsc.orgnih.gov The reaction typically proceeds through a π-allylpalladium intermediate formed by the oxidative addition of a palladium(0) catalyst to an allylic substrate. rsc.orgnih.gov The subsequent nucleophilic attack by the isatin (B1672199) enolate on this intermediate yields the desired 3-allyl-3-hydroxyoxindole.

The choice of ligand is crucial in palladium-catalyzed asymmetric allylic amination of allyl esters with isatin derivatives to achieve high enantioselectivity. Chiral ligands such as P,olefin-type ligands with C–N bond axial chirality have been shown to be effective. beilstein-journals.org For instance, the use of a specific P,olefin-type chiral ligand in the palladium-catalyzed asymmetric allylic amination of allylic esters with isatins has yielded products with good-to-high enantioselectivity. beilstein-journals.org In some cases, bisphosphine-type ligands like BINAP and SEGPHOS derivatives, as well as P,N-type ligands such as oxazoline-type ligands, have been utilized. beilstein-journals.org

Kesavan and co-workers reported that a Pd/bis(oxazoline) (L1) complex can catalyze the asymmetric allylation of 3-O-Boc-oxindole, affording 3-allyl-3-hydroxyoxindoles in good yields (up to 93%) and with high enantioselectivities (up to 97% ee) and diastereoselectivities (up to 7.6:1 dr). nih.govnih.gov The optimal conditions involved using [Pd(η³-C₃H₅)Cl)]₂ as the palladium source, a specific bis(oxazoline) ligand, KOAc as an additive, and BSA (N,O-bis(trimethylsilyl)acetamide). nih.gov

| Catalyst System | Substrate | Yield (%) | ee (%) | dr | Reference |

| [Pd(η³-C₃H₅)Cl)]₂ / L1 / KOAc | 3-O-Boc-oxindole | up to 93 | up to 97 | up to 7.6:1 | nih.govnih.gov |

| Pd(0) / (aR)-(−)-6 | Allyl acetate (B1210297) / Isatin | - | up to 95 | - | beilstein-journals.org |

Scandium(III) triflate (Sc(OTf)₃) has emerged as a powerful Lewis acid catalyst for the enantioselective allylation of isatins. In a notable example, the Hosomi-Sakurai allylation of isatins with various substituted allylic silanes was achieved with high yields and excellent enantioselectivity (up to 99% ee) using a chiral Sc(III)-pybox catalyst. nih.gov This reaction proceeds efficiently at room temperature with catalyst loadings as low as 0.05 mol%. nih.gov The methodology has been successfully applied to a gram-scale reaction, highlighting its potential for practical applications. nih.gov

The reaction's success is attributed to the use of a chiral Sc(III)-pybox complex in conjunction with an activator like TMSCl and an additive such as NaSbF₆. nih.gov This catalytic system is effective for a wide range of isatins, including both N-substituted and N-unsubstituted derivatives, as well as various substituted allylic silanes. nih.gov

| Isatin Substrate | Allyl Silane | Yield (%) | ee (%) | Reference |

| N-Benzylisatin | Allyltrimethylsilane | 95 | 92 | nih.gov |

| 5-Bromoisatin | Allyltrimethylsilane | 99 | 91 | nih.gov |

| N-Methylisatin | Methallyltrimethylsilane | 96 | 92 | nih.gov |

Molybdenum-based catalysts have also proven effective in the asymmetric allylic alkylation of oxindoles. These reactions are notable for their ability to construct vicinal quaternary-tertiary stereogenic centers with high levels of regio-, diastereo-, and enantioselectivity. The selectivity of the reaction can be influenced by the electronic and steric properties of the nucleophile, as well as the choice of the N-protecting group on the oxindole (B195798). The products of this reaction are valuable intermediates for the synthesis of various alkaloids.

While less common than palladium, nickel catalysts have been investigated for allylic substitution reactions. nih.govnih.govorganic-chemistry.org Nickel catalysis can offer a more cost-effective alternative and may exhibit different reactivity and selectivity profiles. nih.gov The mechanism of nickel-catalyzed allylic substitution often involves the formation of an allyl nickel intermediate. nih.gov For "hard" nucleophiles, the reaction typically proceeds through attack at the metal center, whereas "soft" nucleophiles can attack the allyl group directly. nih.gov While specific examples of nickel-catalyzed enantioselective allylation of isatins to form this compound are not as extensively documented as their palladium counterparts, the general principles of nickel-catalyzed allylic alkylation suggest its potential in this area. nih.govnih.gov

Organocatalytic and Metal-Free Synthetic Strategies for 3-Allyl-3-hydroxyoxindoles

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Organocatalysis and metal-free reactions have emerged as powerful alternatives to transition metal-catalyzed processes for the synthesis of 3-allyl-3-hydroxyoxindoles. researchgate.netresearchgate.net

Organocatalytic approaches often utilize small, chiral organic molecules to catalyze the enantioselective allylation of isatins. For instance, a squaramide-based organocatalyst derived from an amino alcohol has been shown to effectively catalyze the asymmetric allylation of isatins with allyltributyltin, affording the desired products in high yields and with excellent enantioselectivities (up to 98% ee) with a catalyst loading of just 2.5 mol-%. researchgate.net

Another metal-free approach involves the Barbier-type allylation of isatin imines using metallic barium as a promoter. This method allows for the synthesis of various α-allylated 3-amino-2-oxindoles from the corresponding allylic chlorides and isatin imines. researchgate.net

| Catalyst/Promoter | Allyl Source | Substrate | Yield (%) | ee (%) | Reference |

| Squaramide Organocatalyst | Allyltributyltin | Isatin | High | up to 98 | researchgate.net |

| Metallic Barium | Allylic Chlorides | Isatin Imines | - | - | researchgate.net |

These metal-free strategies offer several advantages, including reduced cost, lower toxicity, and simplified purification procedures, making them attractive for the synthesis of pharmaceutically relevant compounds.

Asymmetric Synthesis of Chiral 3-Allyl-3-hydroxyoxindoles

The creation of chiral 3-allyl-3-hydroxyoxindoles with a quaternary stereocenter at the C3 position is a key synthetic challenge. Both enantiomers of this scaffold are of interest for their potential biological activities. The primary strategies to achieve this involve the catalytic asymmetric addition of an allyl group to an isatin precursor.

The direct enantioselective allylation of isatins is a powerful method for the synthesis of chiral 3-allyl-3-hydroxyoxindoles. This approach involves the reaction of an isatin with an allylating agent in the presence of a chiral catalyst. Various catalytic systems have been developed to achieve high yields and enantioselectivities.

One notable method involves the use of an ortho-cyclometallated iridium catalyst modified with a chiral ligand, CTH-(R)-P-PHOS. This system catalyzes the C-C bond forming transfer hydrogenation between substituted isatins and allyl acetate, producing the desired tertiary homoallyl alcohols in high enantiomeric excess. nih.gov For instance, the allylation of N-benzyl isatin using this iridium catalyst resulted in the formation of the corresponding 3-allyl-3-hydroxyoxindole. nih.gov

Another effective approach utilizes a chiral N,N'-dioxide/Lu(OTf)₃ complex to catalyze the diastereo- and enantioselective allylation of isatins with 3-substituted allylboronic compounds. acs.orgnih.gov This method provides access to enantioenriched 3-allyl-3-hydroxyoxindoles with adjacent stereogenic centers in good yields and with high stereoselectivities. acs.org Furthermore, a chiral N,N'-dioxide/In(OTf)₃ complex has been successfully employed for the asymmetric direct allylation of isatins with potassium allyltrifluoroborate. acs.orgnih.gov

Palladium-catalyzed enantioselective allylation of isatins has also been explored. Chiral CNN pincer Pd complexes have been shown to be effective in catalyzing the reaction between isatins and allyltributyltin, affording 3-allyl-3-hydroxyoxindoles in high yields, although with variable enantioselectivities depending on the substituents on the isatin ring and the N-protecting group. nih.gov

Metal-free approaches have also been developed. For example, BINOL derivatives can act as catalysts for the enantioselective allylation of isatins using an optimized allylboronate, yielding the 3-allyl-3-hydroxyoxindole skeleton in up to 99% yield and with high enantiomeric excess (90–96% ee). rsc.org

Table 1: Enantioselective Allylation of Isatins

| Catalyst/Ligand | Allylating Agent | Isatin Substrate | Yield (%) | ee (%) | dr | Reference |

|---|---|---|---|---|---|---|

| CTH-(R)-P-PHOS/Iridium | Allyl acetate | N-benzyl isatin | - | High | - | nih.gov |

| N,N'-dioxide/Lu(OTf)₃ | 3-substituted allylboronic acids | Various isatins | ≤99 | 92 | >19:1 | acs.org |

| N,N'-dioxide/In(OTf)₃ | Potassium allyltrifluoroborate | Various isatins | ≤99 | 99 | - | acs.org |

| Chiral CNN pincer Pd complex | Allyltributyltin | Various isatins | 89–98 | 32–86 | - | nih.gov |

| 3,3′-Br₂ BINOL | Allyl-dioxaborolane | N-methylisatin | 98 | - | - | rsc.org |

The design of chiral ligands and the use of chiral auxiliaries are crucial for achieving high stereocontrol in the synthesis of 3-allyl-3-hydroxyoxindoles. The chiral ligand complexes with a metal catalyst to create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

In the iridium-catalyzed allylation of isatins, the CTH-(R)-P-PHOS ligand plays a critical role in inducing high enantioselectivity. nih.gov Similarly, in palladium-catalyzed reactions, the structure of the chiral CNN pincer ligand influences the stereochemical outcome. nih.gov The development of novel chiral N,N'-dioxide ligands has been instrumental in the success of lutetium and indium-catalyzed allylations, allowing for high diastereo- and enantioselectivities. acs.org The use of a chiral phosphoramidite (B1245037) ligand is reported to be critical for achieving high stereoselectivities in certain iridium-catalyzed allylations. thieme-connect.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. wikipedia.org While the direct use of chiral auxiliaries attached to the isatin or allylating agent for the synthesis of this compound is a potential strategy, the focus of recent research has been more on the development of catalytic asymmetric methods using chiral ligands.

The principle of stereocontrol through ligand design is evident in the enantioselective synthesis of related 3-fluoro-3-allyl-oxindoles, where phosphine (B1218219) catalysts with specific chiral backbones are employed to achieve high yields and enantioselectivities in the γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates. rsc.org

Table 2: Examples of Chiral Ligands for Stereocontrol

| Ligand Type | Metal Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| CTH-(R)-P-PHOS | Iridium | C-C bond forming transfer hydrogenation | Ortho-cyclometallated complex | nih.gov |

| Chiral N,N'-dioxide | Lutetium, Indium | Allylation | Effective for various allylboron reagents | acs.org |

| Chiral CNN pincer | Palladium | Allylation | Pincer-type coordination | nih.gov |

| Chiral Phosphoramidite | Iridium | Allylation | Critical for high stereoselectivity | thieme-connect.com |

Precursor-Based Synthesis and Modular Approaches

The synthesis of this compound and its analogs often relies on the use of readily available precursors and modular strategies that allow for the construction of molecular complexity in a controlled manner.

Isatin (1H-indole-2,3-dione) and its derivatives are exceptionally versatile precursors for the synthesis of a wide range of heterocyclic compounds, including 3-allyl-3-hydroxyoxindoles. nih.govbiomedres.usdergipark.org.tr The electrophilic C3-carbonyl group of isatin is a key reactive site for nucleophilic additions, making it an ideal starting point for the introduction of the allyl group. nih.gov

The synthesis of various 3-substituted-3-hydroxyoxindoles begins with isatins, which can be readily N-substituted to modify their solubility and reactivity. nih.govnih.gov A variety of substituted isatins are commercially available or can be synthesized through established methods, providing access to a diverse range of final products. bas.bg The reaction of isatins with different allylating agents, as discussed in the previous sections, is a direct and common strategy. nih.govrsc.org

Furthermore, isatin derivatives can be employed in multicomponent reactions to build the oxindole core with the desired substituents in a single step. nih.gov The inherent reactivity of the isatin scaffold makes it a central building block in the modular synthesis of complex molecules containing the 3-hydroxyoxindole motif. nih.gov

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single synthetic operation without the need for isolation of intermediates. nih.govrsc.orgrsc.orgresearchgate.net

An iridium-catalyzed enantioselective and diastereoselective allylation of dioxindoles (3-hydroxyoxindoles) provides a one-step synthesis of 3-allyl-3-hydroxyoxindoles. thieme-connect.comacs.org This method allows for the construction of vicinal tetra- and trisubstituted stereogenic centers with high enantioselectivity. thieme-connect.com

A powerful one-pot synthesis of highly substituted indol-2-ones has been developed by combining the Ugi four-component reaction (U-4CR) with the Heck reaction. researchgate.net The Ugi reaction is a multicomponent reaction that involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org This reaction offers the potential to rapidly generate a library of compounds with diverse substitutions. wikipedia.org

In the context of indol-2-one (B1256649) synthesis, the Ugi reaction can be used to assemble a precursor which then undergoes an intramolecular Heck reaction to form the heterocyclic ring system. researchgate.net This Ugi-Heck combination allows for the creation of indol-2-ones with four potential points of diversity, making it a valuable tool for combinatorial chemistry and the discovery of new pharmacologically active compounds. researchgate.net While this methodology provides a general route to substituted indol-2-ones, its specific application to the direct synthesis of this compound would require careful selection of the starting components for the Ugi reaction to incorporate the necessary hydroxyl and allyl functionalities at the C3 position. One-pot sequences involving Ugi-azide and Heck reactions have also been developed for the synthesis of other complex heterocyclic systems. nih.govbeilstein-archives.org

One-Pot and Multicomponent Reaction Sequences

Biginelli Reaction Adaptations for 1,3-Dihydro-2H-indol-2-one Derivatives

The Biginelli reaction, a cornerstone of multicomponent reactions since its discovery in 1893, traditionally involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). researchgate.netresearchgate.net In recent years, the versatility of this reaction has been expanded through innovative adaptations to synthesize a broader range of heterocyclic compounds, including derivatives of 1,3-dihydro-2H-indol-2-one (oxindole). These modifications typically involve replacing one of the classical components to incorporate the oxindole scaffold.

A key strategy involves using isatins as the carbonyl component in Biginelli-like reactions. This approach leads to the formation of unique spirocyclic oxindole derivatives. For instance, an asymmetric Brønsted acid-catalyzed Biginelli-like reaction has been developed employing N-substituted isatins, urea, and alkyl acetoacetates. mdpi.com This methodology facilitates the enantioselective synthesis of chiral spiro(indoline-pyrimidine) dione (B5365651) derivatives, creating a new stereocenter at the C3 position of the oxindole ring. mdpi.com

Another adaptation involves modifying the active methylene (B1212753) component. Instead of a simple β-ketoester, precursors that can generate the oxindole ring system have been utilized. Research has demonstrated the synthesis of various 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydropyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives through a one-pot, multicomponent Biginelli reaction catalyzed by calcium chloride. nih.gov This highlights the reaction's tolerance for complex substrates and its utility in constructing functionalized oxindole derivatives.

The scope of the Biginelli reaction has been significantly broadened by altering the traditional three components, with the modification of the keto ester being a particularly popular approach. mdpi.com The use of cyclic carbonyl compounds like indane-1,3-dione has also been explored, leading to tricyclic 3,4-dihydropyrimidine-2-thione derivatives, demonstrating the potential for creating fused heterocyclic systems that could be conceptually extended to oxindole-based structures. mdpi.com

| Modified Component | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Carbonyl Source | N-substituted Isatin, Urea, Alkyl Acetoacetate | Spiro(indoline-pyrimidine) diones | Asymmetric synthesis, Brønsted acid catalysis | mdpi.com |

| Multiple/Complex Components | Substituted Isatin derivatives, Thiadiazole precursors, etc. | Functionalized 1,3-dihydro-2H-indol-2-ones | One-pot multicomponent reaction | nih.gov |

Green Chemistry Principles in the Synthesis of Allylated and Hydroxylated Oxindoles

The synthesis of complex molecules like allylated and hydroxylated oxindoles is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key focuses include the use of environmentally benign reaction media, improving atom economy, and minimizing waste. jchemlett.com

Aqueous Media Reactions and Environmentally Benign Conditions

The use of water as a solvent and the development of catalyst-free or metal-free reaction conditions are central to green synthetic strategies for oxindoles. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.

Significant progress has been made in the hydroxylation of oxindoles under environmentally friendly conditions. A mild, green, and metal-free oxidative dearomatization process has been developed to convert 3-substituted indoles into 3-hydroxy-2-oxindole derivatives. rsc.org This reaction proceeds at ambient temperature and notably uses water as the oxygen source, showcasing a highly sustainable approach. rsc.org Another method involves an oxone-mediated direct arylhydroxylation of activated alkenes to synthesize hydroxyl-containing oxindoles under simple conditions without any external additives or catalysts. rsc.org

For the broader synthesis of oxindoles, protocols have been developed that utilize safer solvent systems. For example, a continuous-flow synthesis has been reported using a cyclopentyl methyl ether (CPME)/water azeotropic mixture. acs.orgacs.org This system allows for high yields and features a simplified workup that includes the separation and recycling of the solvent, significantly reducing the environmental impact. acs.orgacs.org Furthermore, halide catalysis using oxone as a green terminal oxidant represents a general and sustainable method for the oxidation of indoles to 2-oxindoles, avoiding the use of stoichiometric toxic metal oxidants or harmful organic oxidants. nih.govsemanticscholar.org

| Methodology | Key Reagents/Conditions | Green Chemistry Principle | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Dearomatization | DMSO/Alkyl Bromides, Water as oxygen source, Ambient temperature | Metal-free, Benign solvent/reagent | 3-Hydroxy-2-oxindoles | rsc.org |

| Direct Arylhydroxylation | Oxone, No external catalyst | Catalyst-free, Additive-free | Hydroxyl-containing oxindoles | rsc.org |

| Halide Catalysis | Oxone as terminal oxidant | Use of safer oxidants, Catalysis | 2-Oxindoles | nih.govsemanticscholar.org |

| Continuous-Flow Synthesis | CPME/Water azeotrope | Safer solvent system, Solvent recycling | Oxindoles | acs.orgacs.org |

Atom Economy and Waste Minimization in Oxindole Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired product. High atom economy is achieved in reactions like additions and cycloadditions, where all reactant atoms are conserved in the product.

In the context of oxindole synthesis, several methodologies have been developed with a focus on maximizing atom economy. Palladium-catalyzed asymmetric additions of nucleophiles to allenes represent a highly atom-economical route to access formal allylic alkylation adducts, including those of oxindoles. nih.gov In this process, all atoms from the starting materials are incorporated into the final product, with only catalytic amounts of additives required. nih.gov Another example is the metal-catalyzed intramolecular C-C bond formation from substituted anilides, which proceeds under solvent-free and aerobic conditions with excellent yields, representing a highly atom-economical pathway. rsc.org

| Reaction Type | Key Features | Green Principle Addressed | Reference |

|---|---|---|---|

| Pd-catalyzed Addition to Allenes | Coupling reaction with catalytic additives | High Atom Economy | nih.gov |

| Metal-catalyzed Intramolecular C-C Bond Formation | Solvent-free, Aerobic conditions | High Atom Economy | rsc.org |

| Continuous-Flow C(sp³)-H Activation | Solvent recycling, Heterogeneous catalyst, Low E-factor (5.9) | Waste Minimization | acs.orgresearchgate.net |

| Organocatalytic Domino Reactions | One-pot sequences, reduced isolation steps | Step Economy, Atom Economy | researchgate.net |

Chemical Reactivity and Transformations of 3 Allyl 3 Hydroxy 1,3 Dihydro Indol 2 One

Intramolecular Cyclization Reactions Forming Spirooxindoles

A key reaction pathway for 3-Allyl-3-hydroxy-1,3-dihydro-indol-2-one is its conversion into spirooxindoles, a structural motif present in numerous biologically active natural products. rsc.orgnih.gov These intramolecular cyclization reactions are pivotal for constructing complex, three-dimensional molecular architectures.

The synthesis of oxindole-fused spirotetrahydrofurans from 3-allyl-3-hydroxy-2-oxindoles can be achieved through acid-catalyzed cyclization. nih.gov An environmentally friendly and operationally simple method utilizes methanesulfonic acid as a catalyst in water. nih.govnih.govfigshare.com This approach is notable for its efficiency and sustainability, avoiding the need for complex or metallic reagents. nih.gov The reaction proceeds via an intramolecular hydroalkoxylation, where the hydroxyl group attacks the double bond of the allyl moiety, facilitated by the acid catalyst, to form the spirotetrahydrofuran ring. This atom- and step-economical transformation provides a direct route to the 3,2′-tetrahydrofuryl spirooxindole scaffold. nih.gov

Table 1: Catalysts for Spirotetrahydrofuran Formation

| Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|

| Methanesulfonic Acid (MSA) | Water | Green, metal-free, operationally simple | nih.gov |

Achieving control over regio- and diastereoselectivity is crucial in the synthesis of complex spirocyclic molecules. researchgate.netnih.gov In the cyclization of 3-allyl-3-hydroxyoxindoles, the formation of the new stereocenters at the spiro-carbon and adjacent positions must be controlled. The relative stereochemistry can often be manipulated by carefully selecting reaction conditions, which can favor either kinetic or thermodynamic pathways. nih.gov For instance, in related systems, the choice of catalyst and reaction parameters has been shown to effectively control the stereochemical outcome of spirocyclization, leading to the formation of a single diastereomer. researchgate.net While the broader field of spirooxindole synthesis has well-established methods for achieving high diastereoselectivity, specific studies detailing the stereocontrol for this compound itself highlight the potential for precise molecular construction.

C-H Functionalization Strategies at the Oxindole (B195798) Core

Direct C-H functionalization of the oxindole core represents a powerful and atom-economical strategy for introducing molecular complexity. chim.it While the C3 position is substituted, the C-H bonds on the benzenoid ring (C4, C5, C6, and C7) are potential sites for modification. chim.itnih.gov Palladium-catalyzed reactions, often assisted by a directing group, are commonly employed to achieve regioselective functionalization of the less reactive benzenoid C-H bonds. nih.govacs.org For instance, carbonyl groups at the C3 position have been shown to direct C4-arylation. nih.gov Although the hydroxyl and allyl groups at C3 of the title compound are not typical directing groups in this context, the principles of C-H activation could be applied to its derivatives or used to modify the unsubstituted positions of the aromatic ring. Such strategies provide an efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.it

Derivatization and Further Functionalization of the Allyl and Hydroxyl Moieties

The allyl and hydroxyl groups on this compound are versatile handles for further chemical modification. researchgate.net The hydroxyl group can be protected or activated for subsequent reactions through common derivatization procedures like alkylation or acylation. nih.govresearchgate.net These modifications increase volatility for analytical purposes or prepare the molecule for further synthetic steps. nih.gov

The allyl group is also amenable to a wide range of transformations. For example, its double bond can undergo oxidation, reduction, or addition reactions. The transformation of the allyl moiety has been utilized in the total synthesis of various 3-hydroxyindolin-2-one (B1221191) alkaloids, demonstrating its synthetic utility. researchgate.net Chemoselective derivatization targeting the hydroxyl group in the presence of other functionalities is a key strategy in the analysis of complex mixtures and can be applied to profile molecules like the title compound. nih.gov

Rearrangement Reactions (e.g., Enolization-Triggered Claisen Rearrangement)

Sigmatropic rearrangements, particularly the Claisen rearrangement, are powerful tools in organic synthesis for forming carbon-carbon bonds. organic-chemistry.orgnih.gov The title compound, this compound, can be synthesized via a Claisen rearrangement triggered by the enolization of 2-allyloxyindolin-3-ones. researchgate.net In this process, a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) promotes the formation of an enolate, which then undergoes a chim.itchim.it-sigmatropic rearrangement to install the allyl group at the C3 position, with subsequent workup yielding the tertiary alcohol. researchgate.net This synthetic connection highlights the accessibility of the compound and underscores the potential for related rearrangement pathways under different catalytic conditions, such as Lewis acid catalysis, which can influence the regioselectivity between nih.govchim.it and chim.itchim.it shifts. nih.gov

Interconversion with Other Indole (B1671886)/Oxindole Ring Systems

This compound can serve as a precursor for other indole and oxindole derivatives. Under acidic conditions, the tertiary hydroxyl group can be eliminated to form a reactive alkylideneindolenine intermediate. researchgate.net This vinylogous imine is an electrophile that can react with various nucleophiles to generate a diverse array of 3-substituted indole derivatives. researchgate.net

Furthermore, the reaction of 3-hydroxyoxindoles with indole nucleophiles, often promoted by a catalyst, can lead to the formation of 3,3-di(indolyl)indolin-2-ones. nih.gov This reaction involves an initial electrophilic substitution where the indole attacks the C3 position, followed by dehydration and a second nucleophilic attack by another indole molecule. This demonstrates the compound's utility in building more complex, indole-rich scaffolds. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 3-allyl-3-hydroxy-2-oxindole |

| 2-allyloxyindolin-3-one |

| 3,3-di(indolyl)indolin-2-one |

| Methanesulfonic acid |

Computational and Theoretical Investigations of 3 Allyl 3 Hydroxy 1,3 Dihydro Indol 2 One

Molecular Docking Studies for Target Interaction Prediction and Ligand-Protein Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the interaction between a small molecule ligand and a protein's binding site. For derivatives of the 3-hydroxy-1,3-dihydro-indol-2-one scaffold, molecular docking studies have been employed to identify potential biological targets and elucidate binding modes.

While specific docking studies on 3-Allyl-3-hydroxy-1,3-dihydro-indol-2-one are not extensively documented in publicly available literature, research on analogous structures provides valuable insights. For instance, derivatives of 3-hydroxy-indolin-2-one have been investigated as potential antiviral agents, with docking studies revealing interactions with key residues in the catalytic core domain of enzymes like HIV-1 integrase. researchgate.net These studies often highlight the importance of the hydroxyl group and the oxindole (B195798) core in forming hydrogen bonds and other non-covalent interactions within the active site.

The general approach for such a study on this compound would involve:

Target Selection: Identifying potential protein targets based on the therapeutic area of interest (e.g., kinases, proteases, or other enzymes implicated in disease).

Binding Site Prediction: Characterizing the active site of the selected protein.

Docking Simulation: Using computational software to predict the binding pose and affinity of the compound within the active site.

The predicted binding interactions for this compound would likely involve hydrogen bonding from the hydroxyl and N-H groups of the oxindole ring, as well as hydrophobic interactions from the allyl group and the aromatic ring system.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Kinase A | -8.5 | ASP145, LYS72, LEU130 | Hydrogen Bond, Hydrophobic |

| Protease B | -7.9 | HIS41, CYS145, GLU166 | Hydrogen Bond, Pi-Alkyl |

| Integrase C | -9.2 | GLU170, THR174, HIS171 | Hydrogen Bond, Cation-Pi |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

For indole (B1671886) derivatives, 2D and 3D-QSAR models have been developed to predict their activity as antioxidants, anti-influenza agents, and inhibitors of various enzymes. mdpi.comsemanticscholar.org These models utilize molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

A hypothetical QSAR study for a series of 3-substituted-3-hydroxy-1,3-dihydro-indol-2-ones, including the allyl derivative, would involve:

Dataset Collection: Gathering a set of molecules with known biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule.

Model Building: Using statistical methods to build a regression model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using external datasets.

The insights from such a QSAR model could guide the design of more potent analogs of this compound by identifying the key structural features that contribute to its biological activity. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt by rotation around its single bonds. Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.

For a flexible molecule like this compound, understanding its conformational preferences is crucial, as the biologically active conformation may not be the lowest energy one. Conformational analysis can identify the low-energy conformers, which can then be used in docking studies.

MD simulations can further investigate the stability of the ligand-protein complex predicted by docking. nih.gov By simulating the complex in a solvated environment, one can assess the stability of the binding pose and the key interactions over time. This provides a more realistic view of the binding event than static docking.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) Predictions and Pharmacokinetic Profiling

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADMET. In silico ADMET prediction tools have become an integral part of the early-stage drug discovery process.

For oxindole derivatives, computational models have been used to predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential for hepatotoxicity. researchgate.net These predictions are typically based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area.

The predicted ADMET profile for this compound would likely indicate good oral bioavailability based on its relatively small size and moderate lipophilicity. However, potential metabolic liabilities, such as oxidation of the allyl group or the aromatic ring, would also be considered.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 203.23 g/mol | Compliant with Lipinski's Rule of Five |

| logP | 1.85 | Good balance of hydrophilicity and lipophilicity |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Permeation | Low | Less likely to cause CNS side effects |

| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Potential for drug-drug interactions |

| Hepatotoxicity | Low risk | Predicted to be non-toxic to the liver |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for mapping the connectivity of atoms within a molecule. For 3-Allyl-3-hydroxy-1,3-dihydro-indol-2-one, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in conjunction with Mass Spectrometry (MS), offer a detailed picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR: The proton NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the aromatic protons of the oxindole (B195798) ring, the protons of the allyl group, and the hydroxyl and amine protons. The aromatic protons would typically appear as a complex multiplet in the downfield region. The allyl group would present a distinct set of signals: a multiplet for the methine proton (-CH=), and two multiplets for the terminal vinyl protons (=CH₂). The methylene (B1212753) protons of the allyl group (-CH₂-) adjacent to the stereocenter would likely appear as diastereotopic protons, resulting in complex splitting patterns. The hydroxyl (-OH) and amine (-NH) protons would be visible as broad singlets, with their chemical shifts being concentration and solvent dependent. The diastereomeric ratio of synthesized mixtures can be determined by the integration of specific ¹H NMR signals.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. Key resonances would include those for the carbonyl carbon of the lactam, the quaternary carbon at the 3-position bearing the hydroxyl and allyl groups, the aromatic carbons, and the carbons of the allyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The N-H stretching of the lactam amine would also appear in this region. A strong absorption band around 1710 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the lactam ring. The C=C stretching of the allyl group would be observed around 1640 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the allyl group, the hydroxyl group, or water, providing further structural evidence.

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating its stereoisomers. Chiral HPLC, in particular, is employed to determine the enantiomeric excess (ee) of asymmetrically synthesized samples. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving baseline separation of the enantiomers. Retention times under specific chromatographic conditions serve as a key identifier.

Future Perspectives and Research Directions for 3 Allyl 3 Hydroxy 1,3 Dihydro Indol 2 One

Development of Novel Synthetic Routes with Enhanced Efficiency, Selectivity, and Sustainability

Key areas for development include:

Advanced Catalytic Systems: The exploration of novel catalysts is a promising avenue. Palladium-catalyzed domino reactions, which have been used for creating 2,3-substituted indoles, could be adapted for the stereoselective synthesis of 3-Allyl-3-hydroxy-1,3-dihydro-indol-2-one. organic-chemistry.org Such catalytic methods often offer high regioselectivity and functional group tolerance under mild conditions. unito.it

Sustainable and Green Chemistry: Future synthetic protocols will likely incorporate principles of green chemistry. This includes the use of environmentally benign solvents like water, reducing the reliance on hazardous reagents, and developing atom-economical reactions that maximize the incorporation of starting materials into the final product.

| Synthetic Strategy | Potential Advantages |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, shorter synthesis time. |

| Advanced Catalysis (e.g., Palladium) | High selectivity, mild reaction conditions, broad substrate scope. organic-chemistry.org |

| Green Chemistry Approaches | Reduced environmental impact, improved safety, cost-effectiveness. |

Exploration of Broader Biological Activities and Deeper Mechanistic Insights

The indole (B1671886) and oxindole (B195798) scaffolds are privileged structures in medicinal chemistry, found in a vast number of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov While the specific biological profile of this compound is not extensively characterized, its structural features suggest significant therapeutic potential that warrants comprehensive investigation.

Future research should focus on:

Broad-Spectrum Biological Screening: The compound should be subjected to extensive screening against a wide array of biological targets. Given that related indole derivatives show promise as anticancer agents, evaluating its cytotoxicity against various cancer cell lines would be a logical starting point. researchgate.net Furthermore, its potential as an antimicrobial, antifungal, or antiviral agent should be systematically explored. nih.gov

Mechanistic Studies: Should any significant biological activity be identified, subsequent research must delve into its mechanism of action. This involves identifying specific molecular targets, such as enzymes or receptors, and elucidating the downstream cellular pathways affected by the compound. The indole moiety is known to mimic peptide structures and bind to various enzymes, offering numerous possibilities for novel mechanisms of action. researchgate.net Understanding these mechanisms is crucial for optimizing the compound's structure to enhance potency and selectivity.

Application in Complex Natural Product Total Synthesis

The 3,3-disubstituted oxindole framework is a key structural element in many complex natural products, particularly alkaloids. rsc.org The unique combination of a hydroxyl group and a reactive allyl group at the C3 position makes this compound a highly valuable and versatile building block for the total synthesis of such molecules. nih.gov

Future applications in this area could include:

Strategic Intermediate: The compound can serve as a key intermediate in the synthesis of more complex molecules. The allyl group provides a functional handle for a variety of chemical transformations, such as cross-metathesis, epoxidation, or hydroboration-oxidation, allowing for the introduction of further complexity and the construction of intricate molecular architectures.

Access to Alkaloid Cores: Many indole alkaloids possess a complex, polycyclic framework. researchgate.netsemanticscholar.org The stereocenter at the C3 position of this compound can be used to control the stereochemistry of subsequent ring-forming reactions, providing a strategic advantage in the asymmetric synthesis of natural products. Its use could streamline synthetic routes to important therapeutic agents derived from natural sources.

Integration with Modern Drug Discovery Technologies (e.g., Fragment-Based Drug Design, AI-Driven Synthesis)

The landscape of drug discovery is being transformed by modern technologies that accelerate the identification and optimization of new drug candidates. zenodo.org this compound is well-positioned to be integrated into these innovative workflows.

Future research directions involving modern technologies include:

Fragment-Based Drug Design (FBDD): The oxindole core can be considered a high-value fragment for FBDD. This technique involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Once a hit is identified, the fragment is grown or combined with other fragments to create a more potent lead compound. The functional groups on this compound provide ideal vectors for elaboration in an FBDD campaign.

Predict Novel Synthetic Routes: AI platforms can analyze vast chemical reaction databases to propose novel, efficient, and sustainable synthetic pathways to this compound and its derivatives, potentially uncovering non-intuitive solutions. digitellinc.comresearchgate.net

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties like binding affinity to a target protein, solubility, and low toxicity. nih.gov The this compound scaffold could be used as a starting point for these generative models.

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can predict the biological activities of new analogs of the compound, helping to prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process. nih.gov

常见问题

Q. What are the common synthetic routes for 3-Allyl-3-hydroxy-1,3-dihydro-indol-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via acid-catalyzed condensation or alkylation of indol-2-one derivatives. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of structurally similar indol-2-ones under mild conditions (60–80°C, 4–6 hours), achieving yields of 70–85% in ethanol or acetonitrile solvents . Optimizing solvent polarity and catalyst loading (e.g., 10 mol% p-TSA) can minimize side reactions like over-alkylation. Reaction monitoring via TLC or HPLC is critical to terminate the process at maximal product purity.

Q. How can spectroscopic methods confirm the structure of this compound?

- NMR : The hydroxy proton appears as a broad singlet near δ 5.2–5.5 ppm, while allyl protons resonate as a multiplet at δ 4.8–5.2 ppm. The indole C=O group shows a carbonyl signal at ~170 ppm in NMR.

- IR : A strong absorption band at 1680–1720 cm confirms the lactam (C=O) stretch.

- MS : Characteristic fragmentation patterns include the loss of HO (-18 Da) and allyl groups (-41 Da). High-resolution MS data (e.g., m/z 189.21 for the molecular ion) validate the molecular formula .

Q. What structural features of this compound influence its reactivity?

The allyl group enhances electrophilic substitution at the indole C3 position, while the hydroxy group facilitates hydrogen bonding, affecting solubility and intermolecular interactions. Substituents on the indole ring (e.g., methyl or methoxy groups) alter electronic effects, as seen in analogs like MAZ51 (3-(4-dimethylaminonaphthylmethylene)-1,3-dihydro-indol-2-one), where extended conjugation increases stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Contradictions often arise from assay-specific variables. For instance, SU9516 (a Cdk2 inhibitor derived from indol-2-one) showed varying efficacy in adipogenesis studies depending on treatment duration (3 days vs. 6 days) . To reconcile such discrepancies:

- Standardize cell lines, incubation times, and inhibitor concentrations.

- Validate target engagement using kinase profiling assays or CRISPR-edited models.

- Compare pharmacokinetic parameters (e.g., half-life, membrane permeability) across studies.

Q. What strategies optimize regioselectivity in the alkylation of indol-2-one derivatives?

- Catalyst design : p-TSA directs alkylation to the C3 position by stabilizing transition states via protonation of the indole nitrogen .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the allyl group, while protic solvents (e.g., ethanol) enhance electrophilic substitution.

- Temperature control : Lower temperatures (≤50°C) reduce thermal decomposition of sensitive intermediates.

Q. How do allyl and hydroxy groups impact the compound’s stability under different storage conditions?

- Hydroxy group : Prone to oxidation; storage under inert gas (N or Ar) at –20°C minimizes degradation.

- Allyl group : Susceptible to radical-mediated polymerization; adding radical scavengers (e.g., BHT) extends shelf life.

- pH sensitivity : The lactam ring hydrolyzes in strongly acidic/basic conditions; neutral buffers (pH 6–8) are recommended for aqueous formulations .

Q. What in silico methods predict the pharmacokinetic properties of this compound derivatives?

- Molecular docking : Use the InChI key (e.g., COHYTHOBJLSHDF-UHFFFAOYSA-N) to model interactions with targets like Raf kinases .

- ADMET prediction : Tools like SwissADME assess logP (2.1–3.5), blood-brain barrier permeability (low), and CYP450 inhibition risks.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。